molecular formula C8H17ClFN B2423681 [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride CAS No. 2253641-26-6

[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride

Cat. No.: B2423681
CAS No.: 2253641-26-6
M. Wt: 181.68
InChI Key: VNASSTVNLRLXRF-KZYPOYLOSA-N
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Description

[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexyl ring, which can be derived from cyclohexanone.

    Amination: The next step involves the introduction of the methanamine group. This can be accomplished through reductive amination using an amine source and a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylmethanamine derivatives.

    Substitution: Formation of substituted cyclohexylmethanamine derivatives.

Scientific Research Applications

[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(1R,3S)-3-(Fluoromethyl)cyclohexyl]methanamine;hydrochloride can be compared with other similar compounds such as:

    [(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    [(1R,3S)-3-(Bromomethyl)cyclohexyl]methanamine;hydrochloride: Contains a bromomethyl group, which affects its reactivity and applications.

    [(1R,3S)-3-(Hydroxymethyl)cyclohexyl]methanamine;hydrochloride: Features a hydroxymethyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct physicochemical properties and enhances its potential for various applications.

Properties

IUPAC Name

[(1R,3S)-3-(fluoromethyl)cyclohexyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FN.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h7-8H,1-6,10H2;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNASSTVNLRLXRF-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)CF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)CF)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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